ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes an ethyl ester, a phenoxybutanamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The resulting aminothiophene can then be further functionalized to introduce the desired substituents.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Thiophene Ring: The Gewald reaction is used to synthesize the thiophene core.
Introduction of the Phenoxybutanamido Group: This step involves the reaction of the aminothiophene with 2-phenoxybutanoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The phenoxybutanamido group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar in structure but lacks the phenoxybutanamido group.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Contains a cyanoacetamido group instead of the phenoxybutanamido group.
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Uniqueness
Ethyl 4,5-dimethyl-2-(2-phenoxybutanamido)thiophene-3-carboxylate is unique due to the presence of the phenoxybutanamido group, which can enhance its binding affinity and specificity in biological systems
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-15(24-14-10-8-7-9-11-14)17(21)20-18-16(19(22)23-6-2)12(3)13(4)25-18/h7-11,15H,5-6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFPXOLBMQRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)OCC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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